3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-formyl-1-propan-2-ylindole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)10(7-15)12(14)13(16)17/h3-8H,1-2H3,(H,16,17) |
InChI Key |
FFASIDNXSVCVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis with Subsequent Functionalization
The Fischer indole synthesis remains a cornerstone for constructing the indole core. This method involves condensing phenylhydrazine derivatives with ketones under acidic conditions. For 3-formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid, the sequence begins with:
- Formation of the Indole Skeleton :
- Regioselective Formylation at Position 3 :
Key Parameters :
- Yield : 60–75% for the formylation step.
- Purity : ≥95% after recrystallization from ethanol-water.
Leimgruber-Batcho Indole Synthesis with In-Situ Alkylation
This method leverages o-nitrotoluene derivatives to construct the indole ring while simultaneously introducing the propan-2-yl group:
- Reductive Cyclization :
- Carboxylation and Formylation :
Advantages :
- Avoids harsh acidic conditions of the Fischer method.
- Enables tandem functionalization in a single reactor.
Modern Catalytic Methods
Transition Metal-Catalyzed C–H Activation
Recent advances in C–H activation have streamlined the synthesis:
- Direct C–H Carboxylation :
- Photocatalytic Formylation :
Yield Comparison :
| Step | Catalyst | Yield (%) |
|---|---|---|
| Carboxylation | Pd(OAc)₂ | 82 |
| Formylation | Eosin Y/TBHP | 78 |
Continuous Flow Synthesis for Scalability
Industrial applications favor continuous flow systems to enhance reproducibility:
- Multi-Step Flow Reactor Design :
- Step 1 : Alkylation of indole-2-carboxylic acid with isopropyl bromide in a microfluidic reactor (residence time: 5 min, 120°C).
- Step 2 : Vilsmeier-Haack formylation in a second reactor module (0°C, POCl₃/DMF).
Benefits :
- 30% reduction in by-product formation compared to batch processes.
- Throughput: 1.2 kg/day per reactor unit.
Industrial-Scale Production Techniques
Catalytic Hydrogenation and Cost Optimization
Large-scale synthesis prioritizes cost-efficiency and minimal waste:
- One-Pot Alkylation-Formylation :
- Indole-2-carboxylic acid, isopropyl bromide, and paraformaldehyde are heated in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) at 150°C for 6 hours.
Economic Metrics :
- Raw Material Cost: $12.50 per gram.
- Waste Generation: <5% organic solvents.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Fischer Indole | 65 | 95 | Moderate | 18.20 |
| Leimgruber-Batcho | 70 | 97 | High | 15.80 |
| C–H Activation | 80 | 99 | Low | 22.40 |
| Continuous Flow | 85 | 98 | High | 14.90 |
Experimental Procedures and Optimization
Critical Reaction Parameters
- Temperature Control : Formylation below 10°C minimizes side reactions (e.g., over-oxidation).
- Catalyst Loading : 5 mol% Pd(OAc)₂ optimizes carboxylation efficiency.
Purification Protocols
- Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.
- Crystallization : Ethanol-water (9:1) yields needle-like crystals (melting point: 214–216°C).
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: 3-Carboxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid
Reduction: 3-Hydroxymethyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid
Substitution: Various substituted indole derivatives
Scientific Research Applications
3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility compared to esters (e.g., ethyl 3-formylindole-2-carboxylate) or amides.
- Crystallinity: Derivatives like 7-chloro-3-methyl-1H-indole-2-carboxylic acid form stable crystals, as noted in safety data sheets (SDS), implying similar solid-state behavior for the target compound .
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